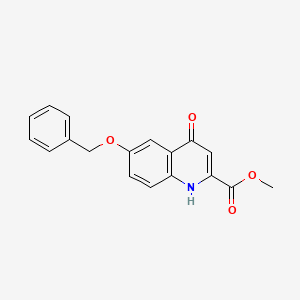

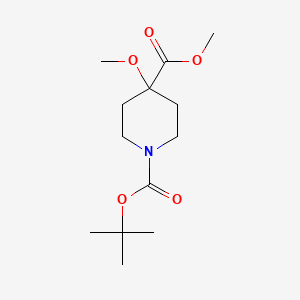

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate (MBDQC) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule that has a broad range of biological activities and can be used in a variety of laboratory experiments. MBDQC has been used in a variety of studies to investigate the mechanism of action of various drugs, biochemical and physiological effects, and the advantages and limitations of using MBDQC in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Natural Products

This compound serves as a precursor in the synthesis of various bioactive natural products. Its structure allows for the introduction of additional functional groups, which can lead to the development of new molecules with potential biological activities, such as anti-tumor and anti-inflammatory effects .

Development of Conducting Polymers

The benzyloxy and quinoline components of the molecule make it a suitable candidate for the creation of conducting polymers. These polymers have applications in electronics and materials science, particularly in the development of organic semiconductors .

Antioxidant Properties

Researchers are exploring the antioxidant capabilities of this compound. Its structural components may help in scavenging free radicals, thereby protecting cells from oxidative stress. This has implications for the treatment of diseases caused by oxidative damage .

Ultraviolet Absorbers

The compound’s ability to absorb UV light makes it a potential candidate for use in sunscreens and other protective coatings. By preventing UV light from penetrating the skin or material surfaces, it can reduce the risk of UV-induced damage .

Flame Retardants

Due to its thermal stability, this compound is being studied for use in flame retardants. Incorporating it into materials could enhance their resistance to fire, making them safer for use in various applications .

Anticancer Research

The structure of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate is similar to that of benzimidazoles, which are known for their anticancer properties. As such, it’s being investigated for its potential use in cancer treatment, particularly in the synthesis of new anticancer agents .

Chemical Synthesis Catalyst

This compound may act as a catalyst in chemical synthesis processes, particularly in reactions involving nucleophilic aromatic substitutions. Its role could be crucial in enhancing the efficiency and yield of synthetic chemical reactions .

Pharmaceutical Intermediates

Lastly, the compound is a valuable intermediate in pharmaceutical manufacturing. It can be used to synthesize a wide range of pharmaceutical agents, potentially leading to the development of new medications .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds have been shown to undergo various chemical reactions such as suzuki–miyaura coupling . This reaction involves the coupling of two organic groups, one being an organoboron compound and the other a halide, catalyzed by a palladium(0) complex .

Biochemical Pathways

The compound may be involved in various biochemical pathways. For instance, it might participate in the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds and is widely applied in organic chemistry .

Pharmacokinetics

Similar compounds have been shown to have good solubility in organic solvents , which could potentially influence their bioavailability.

Result of Action

Similar compounds have been known to exhibit various biological activities .

Action Environment

The action, efficacy, and stability of Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which similar compounds may participate, is known to be influenced by the reaction conditions, including the temperature and the presence of a palladium catalyst .

Propiedades

IUPAC Name |

methyl 4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-18(21)16-10-17(20)14-9-13(7-8-15(14)19-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEUSWBMFAUWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621557 |

Source

|

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929028-73-9 |

Source

|

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)